molecular formula C20H20N2O6S B6520869 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 896325-47-6

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B6520869
CAS No.: 896325-47-6
M. Wt: 416.4 g/mol
InChI Key: NMIURGQHRZOVPI-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(Furan-2-yl)methyl]ethanediamide is a structurally complex molecule featuring two furan rings, a 4-methylbenzenesulfonyl (tosyl) group, and an ethanediamide linker. The furan moieties contribute π-electron-rich aromaticity, while the tosyl group enhances stability and influences electrophilic reactivity. This compound’s synthesis likely involves tosyl protection, nucleophilic substitution, and amide coupling steps, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-3-11-28-17)13-22-20(24)19(23)21-12-15-4-2-10-27-15/h2-11,18H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIURGQHRZOVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds have demonstrated various biological activities through interactions with specific molecular targets, such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may act as an electrophile, interacting with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding : The furan rings can participate in π-π stacking interactions or hydrogen bonding, stabilizing the binding to targets.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamideContains a fluorobenzenesulfonyl groupFluorine substitution may enhance biological activity
3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamideIncorporates a chloro substituentChlorine may affect solubility and reactivity
N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamideDifferent position of furan substitutionPositioning affects electronic properties

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Inhibitory Studies : Analogous compounds have been screened for their inhibitory effects on key enzymes involved in disease processes. For example, derivatives targeting SARS-CoV-2 main protease have shown promising IC50 values, suggesting a pathway for further exploration in antiviral drug development .
    CompoundIC50 (μM)Biological Target
    F8-B61.57SARS-CoV-2 Mpro
    F8-S4310.76SARS-CoV-2 Mpro

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)ethyl}-N′-(2-Methoxybenzyl)ethanediamide (Compound A)
  • Key Differences : Replaces the 4-methylbenzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety and substitutes the furfurylmethyl group with a 2-methoxybenzyl group.
  • The 2-methoxybenzyl group introduces steric bulk and additional hydrogen-bonding capacity compared to the furfurylmethyl group .
N-({3-[(4-Fluoro-2-Methylphenyl)sulfonyl]-1,3-Oxazinan-2-yl}methyl)-N′-(2-Methoxybenzyl)ethanediamide (Compound B)
  • Key Differences : Incorporates a 4-fluoro-2-methylphenylsulfonyl group and a 1,3-oxazinan-2-ylmethyl substituent.
  • Impact : The fluorine atom and methyl group on the sulfonyl ring modulate lipophilicity and metabolic stability. The oxazinan ring introduces rigidity, which may restrict conformational flexibility compared to the ethanediamide linker .

Functional Analogues with Furan and Sulfonamide Motifs

Ranitidine Hydrochloride
  • Structure: (Z)-N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-N'-methyl-2-nitroethene-1,1-diamine hydrochloride.
  • Comparison : Shares a furan-methylamine core and sulfonamide-like sulfanyl group but lacks the ethanediamide linker. Ranitidine’s histamine H2-receptor antagonism highlights how furan and sulfonamide groups can be leveraged for biological activity, though the target compound’s ethanediamide may confer distinct pharmacodynamic properties .

Physicochemical and Pharmacological Comparisons

Compound Sulfonyl Group Amide Substituent Key Properties/Biological Activity
Target Compound 4-Methylbenzenesulfonyl (Furan-2-yl)methyl High π-electron density; potential CNS activity (inferred from furan analogs)
Compound A 4-Chlorobenzenesulfonyl 2-Methoxybenzyl Enhanced electrophilicity; possible antibacterial activity
Compound B 4-Fluoro-2-methylphenyl 1,3-Oxazinan-2-ylmethyl Improved metabolic stability; rigid scaffold
Ranitidine Sulfanyl group Nitroethenediamine H2-receptor antagonism; anti-ulcer activity
W-15/W-18 Chlorophenyl/piperidine Phenylethyl μ-opioid receptor agonism; analgesic effects

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